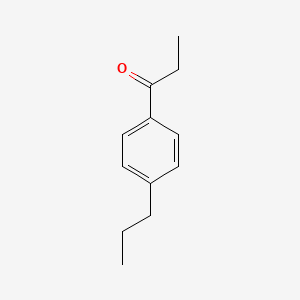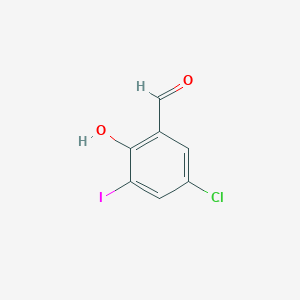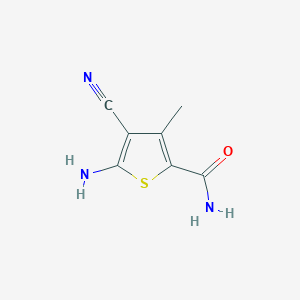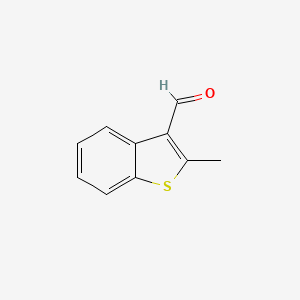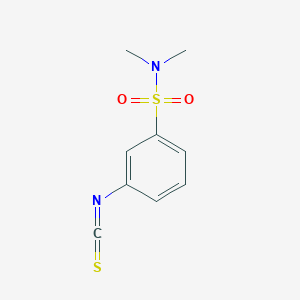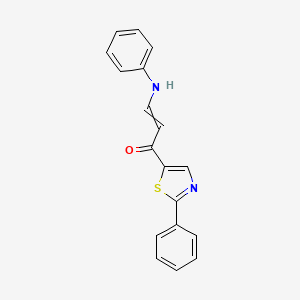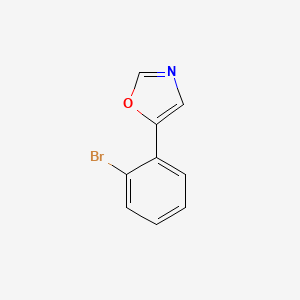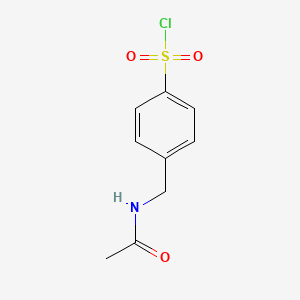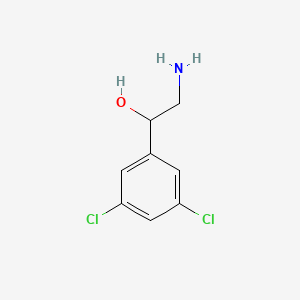
Acide (1-(tert-butyldiméthylsilyl)-1H-indol-6-yl)boronique
Vue d'ensemble
Description
Boronic acids are a class of compounds known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki coupling. The compound "(1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid" falls within this category and is an example of a heterocyclic boronic acid, which combines the structural motifs of indole and boronic acid. These compounds are of interest due to their potential applications in pharmaceuticals and materials science .
Synthesis Analysis
The synthesis of tert-butyl esters from boronic acids, as described in one study, involves a palladium-catalyzed tert-butoxycarbonylation reaction. This method can yield products with high efficiency, up to 94%, and is applicable to a range of substrates including heteroaryl boronic acids . Another approach to synthesizing related compounds involves a three-component reaction using indoles, thiols, and glyoxylic acids, with boronic acid catalyzing the reaction to produce α-sulfanyl-substituted indole-3-acetic acids . Although these methods do not describe the synthesis of "(1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid" directly, they provide insight into the types of reactions that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related boronic acid compounds has been studied using techniques such as NMR, MS, FT-IR, and X-ray single crystal diffraction. For instance, the crystal structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was determined, and the DFT-optimized structure was found to match the crystal structure. This suggests that similar computational and analytical techniques could be employed to analyze the molecular structure of "(1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid" .
Chemical Reactions Analysis
Boronic acids are known to participate in a variety of chemical reactions. They can catalyze the activation of hydroxy groups, leading to the formation of amides, cycloadditions, and conjugate additions. They can also activate alcohols to form carbocation intermediates for Friedel-Crafts-type reactions. Additionally, boronic acids can form reversible covalent bonds with diols and saccharides, increasing their nucleophilic character . These reactions highlight the potential reactivity of "(1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid" in various organic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid derivatives can be elucidated through computational methods such as Density Functional Theory (DFT). Studies on related compounds have revealed insights into their molecular electrostatic potential and frontier molecular orbitals, which are important for understanding reactivity and interaction with other molecules. For example, the DFT study of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate provided information on its physicochemical properties . Similar studies could be conducted on "(1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid" to gain a deeper understanding of its properties.
Applications De Recherche Scientifique
Applications de détection
Les acides boroniques, y compris l'acide 1-TBDMS-indole-6-boronique, sont de plus en plus utilisés dans divers domaines de recherche . Ils interagissent avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure, ce qui les rend utiles dans diverses applications de détection . Ces applications de détection peuvent être des tests homogènes ou une détection hétérogène .
Étiquetage biologique
L'interaction clé des acides boroniques avec les diols permet leur utilisation dans divers domaines, y compris l'étiquetage biologique . Cela peut être particulièrement utile dans l'étude des processus cellulaires et le suivi de cibles biologiques spécifiques.
Manipulation et modification des protéines
Les acides boroniques ont montré une croissance significative dans leur interaction avec les protéines, leur manipulation et l'étiquetage cellulaire . Cela en fait des outils précieux dans le domaine de la biochimie et de la biologie moléculaire.
Développement thérapeutique
Les acides boroniques sont utilisés dans le développement de thérapies . Par exemple, des indoles substitués ont été rapportés comme des sondes d'affinité pour le récepteur de la 5-hydroxytryptamine , des inhibiteurs sélectifs de l'anhydrase carbonique associée aux tumeurs , et des inhibiteurs du TNFα .
Technologies de séparation
Les acides boroniques sont également utilisés dans les technologies de séparation . Ils peuvent être utilisés dans l'électrophorèse des molécules glyquées et dans les polymères pour la libération contrôlée de l'insuline .
Synthèse de molécules biologiquement actives
L'acide 1-TBDMS-indole-6-boronique est un réactif impliqué dans la synthèse de molécules biologiquement actives . Par exemple, il est utilisé dans la synthèse d'inhibiteurs de la MMP-13 d'indole pour le traitement des maladies articulaires et de pyrimidines substituées agissant comme des inhibiteurs de la polymérisation de la tubuline .
Réactions de couplage de Suzuki
Ce composé est également utilisé dans les réactions de couplage de Suzuki . Ces réactions sont un type de couplage croisé catalysé au palladium, qui est utile dans la synthèse de composés organiques complexes .
Synthèse de composés indoles
L'acide 1-TBDMS-indole-6-boronique est utilisé dans la synthèse de composés indoles pour une utilisation comme inhibiteurs de fusion de la glycoprotéine-41 du VIH-1 , δ-carbolines / carbazoles , pyrimidines trisubstituées comme inhibiteurs de la PI3K , et (thiénopyridine)carboxamides comme inhibiteurs de la CHK1 .
Mécanisme D'action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids and their esters are known to form cyclic boronic esters with 1,2- or 1,3-diol groups, which are common motifs in biological molecules . This interaction can lead to changes in the target molecule’s function, potentially influencing biological processes.
Biochemical Pathways
Boronic acids have been used in drug delivery and in the sensing and separation of carbohydrate derivatives . They are also known to participate in the Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling reaction .
Result of Action
It’s known that the compound can be used as a reactant in the synthesis of anti-homoallylic alcohols by allylation reaction with aldehydes in the presence of an iridium complex-catalyst . It can also be used in the preparation of α-imino aldehydes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the stability of boronic acids and their ability to interact with their targets .
Propriétés
IUPAC Name |
[1-[tert-butyl(dimethyl)silyl]indol-6-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2Si/c1-14(2,3)19(4,5)16-9-8-11-6-7-12(15(17)18)10-13(11)16/h6-10,17-18H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALVCXCOXCPCOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CN2[Si](C)(C)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402532 | |
| Record name | {1-[tert-Butyl(dimethyl)silyl]-1H-indol-6-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
913835-60-6 | |
| Record name | B-[1-[(1,1-Dimethylethyl)dimethylsilyl]-1H-indol-6-yl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {1-[tert-Butyl(dimethyl)silyl]-1H-indol-6-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 913835-60-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



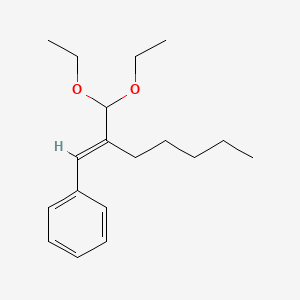
![4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275450.png)
